Cas no 2375652-85-8 (4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)

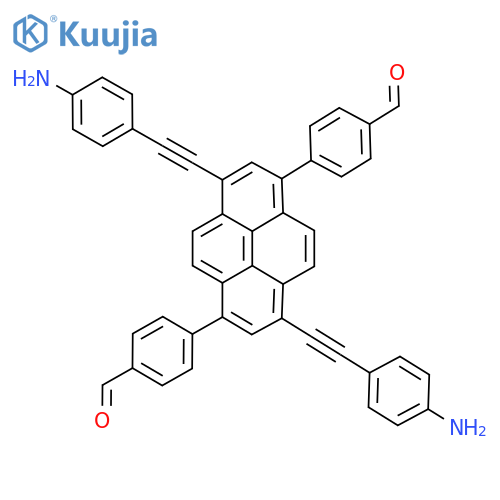

2375652-85-8 structure

商品名:4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde

- 2375652-85-8

- 4-[3,8-bis[2-(4-aminophenyl)ethynyl]-6-(4-formylphenyl)pyren-1-yl]benzaldehyde

- F75068

- 4-{3,8-bis[2-(4-aminophenyl)ethynyl]-6-(4-formylphenyl)pyren-1-yl}benzaldehyde

- CS-0379328

-

- インチ: 1S/C46H28N2O2/c47-37-17-7-29(8-18-37)1-15-35-25-43(33-11-3-31(27-49)4-12-33)41-24-22-40-36(16-2-30-9-19-38(48)20-10-30)26-44(34-13-5-32(28-50)6-14-34)42-23-21-39(35)45(41)46(40)42/h3-14,17-28H,47-48H2

- InChIKey: OXDAYNBBJNBQKV-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CC(=CC=1)C1=CC(C#CC2C=CC(=CC=2)N)=C2C=CC3=C(C4C=CC(C=O)=CC=4)C=C(C#CC4C=CC(=CC=4)N)C4=CC=C1C2=C34

計算された属性

- せいみつぶんしりょう: 640.215078140g/mol

- どういたいしつりょう: 640.215078140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 50

- 回転可能化学結合数: 8

- 複雑さ: 1210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.2

- 疎水性パラメータ計算基準値(XlogP): 9.9

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1351774-1g |

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |

2375652-85-8 | 97% | 1g |

$538.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449998-100mg |

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |

2375652-85-8 | 97% | 100mg |

¥681.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449998-1g |

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |

2375652-85-8 | 97% | 1g |

¥2496.00 | 2023-11-21 | |

| Aaron | AR01WTPX-1g |

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |

2375652-85-8 | 97% | 1g |

$492.00 | 2025-02-12 | |

| Aaron | AR01WTPX-100mg |

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |

2375652-85-8 | 97% | 100mg |

$107.00 | 2025-02-12 | |

| 1PlusChem | 1P01WTHL-1g |

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |

2375652-85-8 | 97% | 1g |

$444.00 | 2024-05-23 | |

| eNovation Chemicals LLC | Y1229281-1g |

4,4'-(3,8-bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |

2375652-85-8 | 95% | 1g |

$510 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1229281-1g |

4,4'-(3,8-bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |

2375652-85-8 | 95% | 1g |

$510 | 2025-03-01 | |

| Ambeed | A1351774-250mg |

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |

2375652-85-8 | 97% | 250mg |

$200.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449998-250mg |

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |

2375652-85-8 | 97% | 250mg |

¥925.00 | 2023-11-21 |

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

2375652-85-8 (4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde) 関連製品

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 249916-07-2(Borreriagenin)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 152840-81-8(Valine-1-13C (9CI))

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2375652-85-8)4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde

清らかである:99%/99%

はかる:250mg/1g

価格 ($):180.0/484.0